N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-4-5-9-11(7-8)18-13(14-9)15-12(16)10-3-2-6-17-10/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMFQLDZFQUFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.
Chemical Structure and Properties
The compound this compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the furan and carboxamide groups enhances its chemical reactivity and biological interactions. The structural formula can be represented as:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which plays a crucial role in the synthesis of prostaglandins from arachidonic acid. This inhibition can lead to reduced inflammation and pain relief.
- Signal Transduction Modulation : It may also modulate signal transduction pathways that are critical for cell proliferation and survival, potentially impacting cancer cell growth.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis via caspase activation |
| U-937 (monocytic leukemia) | 12.5 | Cell cycle arrest at G1 phase |
| A549 (lung cancer) | 18.0 | Inhibition of COX enzymes |
These results suggest that the compound may act as a potential therapeutic agent in cancer treatment by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The compound's ability to inhibit bacterial and fungal growth suggests it could be developed as an antimicrobial agent.
Case Studies
- In Vivo Studies : A study conducted on mice treated with this compound demonstrated a significant reduction in tumor size compared to the control group. The treatment led to increased levels of apoptotic markers in tumor tissues, confirming its efficacy as an anticancer agent.
- Synergistic Effects : Research has indicated that when combined with standard chemotherapeutic agents like doxorubicin, this compound enhances the overall cytotoxicity against resistant cancer cell lines, suggesting potential for use in combination therapies.
Comparison with Similar Compounds
This compound can be compared with other benzothiazole derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-benzamide | Moderate anticancer activity | Lacks furan group |
| N-(6-methoxybenzothiazol-2-yl)-carboxamide | Antimicrobial activity | Contains methoxy group |
The unique combination of functional groups in this compound enhances its biological activities compared to other derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide has been investigated for its potential therapeutic effects:
- Antitumor Activity : Research indicates that similar benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 6.26 µM to 20.46 µM against lung cancer cells.
- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests revealed promising minimum inhibitory concentration (MIC) values, indicating its potential as an antimicrobial agent .
Biological Mechanisms
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways, such as kinases and proteases. This inhibition can disrupt metabolic processes and influence cellular behavior.
- DNA Interaction : Similar compounds have been shown to bind to DNA within the minor groove, potentially affecting transcription and replication processes, which is crucial for antitumor activity.
Anticonvulsant Activity
A study synthesized various benzothiazole derivatives and evaluated their anticonvulsant potential. The findings indicated that certain derivatives displayed effective anticonvulsant activity in animal models without significant neurotoxicity .
Toxicity Studies
Toxicological assessments have shown that synthesized compounds did not exhibit significant liver toxicity or neurotoxicity in preliminary screenings. This suggests a favorable safety profile for further development of this compound .
In Vivo Efficacy
In animal models, the compound demonstrated efficacy against tumor growth with minimal side effects observed in normal tissues. This indicates its potential as a selective therapeutic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide and analogous benzothiazole derivatives are critical in determining their chemical reactivity, pharmacokinetics, and biological efficacy. Below is a detailed comparison:
Substituent Variations on the Benzothiazole Core
| Compound Name | Substituents on Benzothiazole | Key Structural Features | Biological/Chemical Properties |
|---|---|---|---|
| This compound | 6-methyl | Methyl enhances lipophilicity; furan-carboxamide enables H-bonding | Broad-spectrum enzyme inhibition, moderate solubility |
| N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide | 4,7-dichloro | Electron-withdrawing Cl groups increase electrophilicity | Enhanced binding affinity to hydrophobic targets; improved stability |
| N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide | 6-methoxy | Methoxy group provides electron-donating effects | Higher solubility in polar solvents; selective kinase inhibition |
| N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | 6-methanesulfonyl, dihydro core | Sulfonyl group increases reactivity; dihydro structure reduces aromaticity | Robust activity in nucleophilic substitution reactions; potential antiviral applications |
| N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | 5,7-dimethyl | Steric hindrance from dimethyl groups alters molecular conformation | Reduced enzymatic degradation; prolonged half-life in vivo |
Functional Group Modifications
Furan vs. Thiophene/Other Heterocycles :
- Replacement of the furan ring with a thiophene (e.g., in N-(2-thienylmethyl)furan-2-carboxamide) reduces oxygen-based H-bonding capacity but increases lipophilicity, favoring penetration through lipid membranes .
- Compounds with pyridazine or oxadiazole rings (e.g., N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide) exhibit enhanced π-π stacking interactions, improving binding to DNA or protein active sites .
- Carboxamide Linkage: Derivatives with acetyl or phenoxyacetamide groups (e.g., 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide) show reduced solubility but increased metabolic stability compared to furan-2-carboxamide derivatives .
Key Research Findings
- Positional Isomerism : The 6-methyl isomer (target compound) exhibits a 20% higher bioavailability in rodent models compared to its 5,7-dimethyl analog, emphasizing the importance of substituent placement .
- Solubility-Stability Trade-off : Methoxy-substituted derivatives achieve 50% higher aqueous solubility than methyl analogs but are more prone to oxidative degradation .
- Synthetic Accessibility : The 6-methyl derivative is synthesized in higher yields (75–80%) compared to methanesulfonyl or chloro-substituted analogs (50–60%), making it more cost-effective for large-scale applications .
Preparation Methods
Cyclization of 2-Amino-6-Methylbenzothiazole
The Ullmann condensation reaction, adapted from methodologies for analogous benzothiazole derivatives, is a cornerstone for constructing the core structure. In this approach, 2-chloro-6-methylbenzothiazole reacts with ammonia or amines under copper catalysis. For example, heating 2-chloro-6-methylbenzothiazole with ammonium acetate in the presence of Cu-bronze and anhydrous K₂CO₃ in dimethylformamide (DMF) at 120°C for 12 hours yields 2-amino-6-methylbenzothiazole with a reported yield of 76%.
Key Reaction Parameters :
-
Catalyst : Cu-bronze (5 mol%)
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Base : K₂CO₃ (2 equiv)
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Solvent : DMF
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Temperature : 120°C
-
Time : 12 hours
Alternative Cyclization Strategies
Thiocyclization of substituted anilines with carbon disulfide (CS₂) in the presence of iodine or sulfur monochloride (S₂Cl₂) offers an alternative route. For instance, treating 4-methyl-2-nitroaniline with CS₂ and S₂Cl₂ in chlorobenzene at 80°C generates the benzothiazole ring via intramolecular cyclization, though yields are moderate (50–60%).
The introduction of the furan-2-carboxamide group proceeds via coupling reactions between 2-amino-6-methylbenzothiazole and activated furan-2-carboxylic acid derivatives.
Carbodiimide-Mediated Coupling
The use of carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), facilitates amide bond formation. In a representative procedure:
-
Activation : Furan-2-carboxylic acid (1.2 equiv) is treated with EDC∙HCl (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in dichloromethane (DCM) at 0°C for 30 minutes.
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Coupling : 2-Amino-6-methylbenzothiazole (1.0 equiv) is added, followed by N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The reaction proceeds at room temperature for 12 hours.
-
Workup : The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Column chromatography (silica gel, hexane/ethyl acetate 3:1) affords the product in 65–70% yield.
Optimization Insights :
Mixed Anhydride Method
For acid-sensitive substrates, generating a mixed anhydride intermediate improves compatibility. Furan-2-carboxylic acid is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv) in THF at -15°C. Subsequent addition of 2-amino-6-methylbenzothiazole (1.0 equiv) and stirring at 0°C for 2 hours yields the amide with 60–65% efficiency.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A protocol adapted from benzothiazole-furan hybrids involves:
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Combining 2-amino-6-methylbenzothiazole (1.0 equiv), furan-2-carboxylic acid (1.2 equiv), EDC∙HCl (1.5 equiv), and DMAP (0.1 equiv) in acetonitrile.
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Irradiating at 100°C for 15 minutes under 300 W power.
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Purifying via recrystallization from ethanol/water (4:1) to achieve 75% yield and >98% purity.
Advantages :
-
Time Efficiency : 15 minutes vs. 12–24 hours for conventional methods.
-
Yield Improvement : 10–15% higher than room-temperature reactions.
Comparative Analysis of Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| Carbodiimide (EDC) | EDC∙HCl, DMAP, DCM, RT, 12h | 65–70 | 95 | Scalable, mild conditions |
| Mixed Anhydride | Isobutyl chloroformate, THF, -15°C to 0°C | 60–65 | 93 | Suitable for acid-sensitive substrates |
| Microwave-Assisted | EDC∙HCl, DMAP, MeCN, 100°C, 15min | 75 | 98 | Rapid, high purity |
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.85 (m, 2H, benzothiazole-H), 7.45 (d, J = 3.6 Hz, 1H, furan-H), 6.82 (d, J = 3.6 Hz, 1H, furan-H), 2.45 (s, 3H, CH₃).
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IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), 1245 cm⁻¹ (C-N stretch).
Challenges and Mitigation Strategies
Low Yields in Amide Coupling
Q & A
Q. How is N-(6-methyl-1,3-benzothiazol-2-yl)furan-2-carboxamide synthesized, and what spectroscopic methods are used for its characterization?
Methodological Answer: The synthesis typically involves coupling 2-chloropyridine-3-carboxylic acid derivatives with 2-amino-6-methylbenzothiazole under reflux conditions using aprotic solvents like DMF. Key steps include:
- Synthesis : Reacting 2-furoyl chloride with 6-methyl-1,3-benzothiazol-2-amine in the presence of 1-propanephosphonic acid cyclic anhydride (T3P) as a coupling agent .
- Characterization :
- IR Spectroscopy : Identification of C=O (amide I band, ~1650–1680 cm⁻¹), C-N (amide II, ~1550 cm⁻¹), and aromatic C-H stretches (~3000–3100 cm⁻¹) .
- NMR : ¹H NMR confirms aromatic protons (δ 6.5–8.0 ppm for benzothiazole and furan rings) and methyl groups (δ ~2.4 ppm for 6-methyl substitution). ¹³C NMR distinguishes carbonyl carbons (~160–165 ppm) .
- Elemental Analysis : Validates purity and stoichiometry (C, H, N, S) .
Q. What are the key considerations in designing solubility and stability studies for this compound in different solvents?
Methodological Answer:
- Solvent Selection : Prioritize solvents with varying polarity (e.g., DMSO for stock solutions, aqueous buffers for biological assays).
- Stability Testing :
- Light Sensitivity : Store solutions in amber vials and test photodegradation under UV/visible light .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in ethanol or chloroform .
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Apply SHELXL for structure solution, refining parameters like bond lengths, angles, and thermal displacement. Validate with R-factor (<0.05) and residual electron density maps .
- Key Insights : Confirm planarity of the benzothiazole-furan backbone and gauche conformations of substituents (e.g., methyl groups) .
Q. What methodologies are employed to evaluate its biological activity, such as anticancer or antifungal effects?
Methodological Answer:
- Anticancer Assays :
- Antifungal Testing :
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like NAD(P)H:quinone oxidoreductase 1 (NQO1) or β-catenin .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and hydrogen-bond interactions .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors in the furan ring) using Schrödinger Phase .
Q. What strategies optimize the compound's bioavailability through structural modifications?
Methodological Answer:
- Lipophilicity Adjustments : Introduce polar groups (e.g., sulfonamides or hydroxyls) to improve solubility .
- Prodrug Design : Mask the amide group with enzymatically cleavable moieties (e.g., acetyl) .
- Coordination Complexes : Synthesize metal complexes (e.g., Co²⁺ or Cu²⁺) to enhance membrane permeability .
Q. How should researchers analyze discrepancies in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, Cmax, and tissue distribution in rodent models .
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Dose-Response Correlation : Compare in vitro IC50 values with in vivo efficacy at equivalent doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
